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molecular formula C7H5Br2NO2 B113042 2-Amino-4,6-dibromobenzoic acid CAS No. 81190-68-3

2-Amino-4,6-dibromobenzoic acid

Cat. No. B113042
M. Wt: 294.93 g/mol
InChI Key: YGDDOHCJERWFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592457B2

Procedure details

To a solution of 2-amino-4,6-dibromo-benzoic acid (17.5 g, 59.3 mmol) in ether (150 mL) and ethyl acetate (15 mL) kept in an ice bath was added a solution of diazomethane (approximately 70.0 mmol, prepared from diazald 118.6 mmol) in ether (500 mL) over 1 hour. The reaction mixture was then stirred in an ice water bath for 2 hours. The resultant was treated with acetic acid 10 mL and washed with 2N NaHCO3 and brine. The organic layer was concentrated in vacuo. The residue was purified by chromatography (hexane:EtOAc=8:1) to give the objective compound (15.3 g, 83%) as brown solid: 1H NMR (200 MHz, CDCl3) δ 3.92 (s, 3H), 4.92 (br s, 2H), 6.80 (d, J=7.73, 2H), 7.11 (d, J=7.73, 1H); MS(EI) m/e 307 [M+].
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mmol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([Br:12])[C:3]=1[C:4]([OH:6])=[O:5].[N+](=[CH2:15])=[N-].C(O)(=O)C>CCOCC.C(OCC)(=O)C>[CH3:15][O:5][C:4](=[O:6])[C:3]1[C:7]([Br:12])=[CH:8][C:9]([Br:11])=[CH:10][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC(=C1)Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
70 mmol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred in an ice water bath for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2N NaHCO3 and brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (hexane:EtOAc=8:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1Br)Br)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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